6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one
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Overview
Description
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one is an organic compound with the molecular formula C19H22O3S It is characterized by the presence of a sulfonyl group attached to a hexanone backbone, with a phenyl group and a 4-methylphenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-1-hexanone under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hexanone. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 2-(4-Methylsulfonylphenyl) indole derivatives
Uniqueness
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one is unique due to its specific structural features, such as the combination of a sulfonyl group with a hexanone backbone and phenyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H22O3S |
---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfonyl-1-phenylhexan-1-one |
InChI |
InChI=1S/C19H22O3S/c1-16-11-13-18(14-12-16)23(21,22)15-7-3-6-10-19(20)17-8-4-2-5-9-17/h2,4-5,8-9,11-14H,3,6-7,10,15H2,1H3 |
InChI Key |
YEUUNRBSAIFVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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